molecular formula C22H17NO3 B5213793 2-[2-(2-biphenylyloxy)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(2-biphenylyloxy)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B5213793
M. Wt: 343.4 g/mol
InChI Key: HMUKJDIGAWITKJ-UHFFFAOYSA-N
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Description

2-[2-(2-biphenylyloxy)ethyl]-1H-isoindole-1,3(2H)-dione, commonly known as BINI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BINI is a heterocyclic compound that belongs to the class of isoindolones and has a molecular formula of C24H19NO3.

Mechanism of Action

The mechanism of action of BINI involves the inhibition of various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. BINI inhibits the activation of these pathways by blocking the phosphorylation of various signaling molecules such as IKKβ, ERK1/2, and Akt. The inhibition of these pathways leads to the downregulation of various pro-inflammatory cytokines and chemokines, which in turn leads to the anti-inflammatory and anti-tumor effects of BINI.
Biochemical and Physiological Effects:
BINI has been shown to have various biochemical and physiological effects such as anti-inflammatory, anti-tumor, and neuroprotective effects. BINI inhibits the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and MCP-1, which leads to the reduction of inflammation. BINI also inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, BINI has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using BINI in lab experiments include its high purity, stability, and low toxicity. BINI can be easily synthesized in the lab using a simple and efficient method. However, the limitations of using BINI in lab experiments include its low solubility in water and its limited bioavailability. These limitations can be overcome by using appropriate solvents and delivery methods such as nanoparticles and liposomes.

Future Directions

The potential therapeutic applications of BINI are vast, and future research should focus on exploring its full potential. Some of the future directions for BINI research include:
1. Developing new delivery methods to improve its bioavailability and efficacy.
2. Studying the effects of BINI on other signaling pathways and cellular processes.
3. Investigating the potential of BINI as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases.
4. Studying the pharmacokinetics and pharmacodynamics of BINI in vivo to determine its safety and efficacy.
5. Developing new derivatives of BINI with improved solubility and bioavailability.
Conclusion:
BINI is a promising chemical compound that has potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. The synthesis of BINI is simple and efficient, and it has been extensively studied for its biochemical and physiological effects. Future research should focus on exploring its full potential and developing new derivatives with improved solubility and bioavailability.

Synthesis Methods

The synthesis of BINI involves the reaction of 2-bromoethyl biphenyl ether with phthalic anhydride in the presence of a base such as potassium carbonate. The reaction yields BINI as a white solid with a purity of over 99%. The yield of BINI can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

BINI has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. In cancer research, BINI has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, BINI has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, BINI has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

2-[2-(2-phenylphenoxy)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c24-21-18-11-4-5-12-19(18)22(25)23(21)14-15-26-20-13-7-6-10-17(20)16-8-2-1-3-9-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUKJDIGAWITKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Phenylphenoxy)ethyl]isoindole-1,3-dione

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